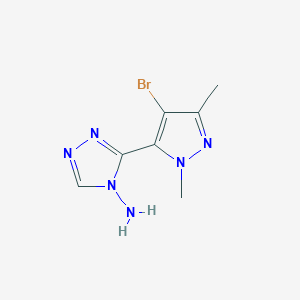

![molecular formula C13H12ClN3O2 B2787217 1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one CAS No. 1357728-90-5](/img/structure/B2787217.png)

1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

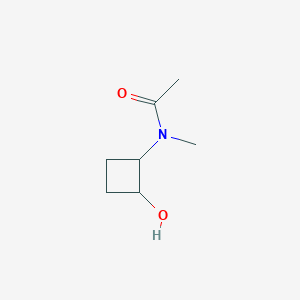

“1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one” is a chemical compound with the molecular formula C13H12ClN3O2 . It is a synthetic compound and its CAS number is 1357728-90-5 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 1,2,4-oxadiazole ring via a methylene bridge . The 1,2,4-oxadiazole ring is further substituted with a 3-chlorophenyl group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 277.70628 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one has been used in various scientific research applications. It has been used as a protecting group for amines in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various bioactive compounds, such as antibiotics and antifungals. In addition, it has been used in the synthesis of various drugs, such as anticonvulsants and anti-HIV drugs.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Advantages and Limitations for Lab Experiments

The main advantage of using 1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one in laboratory experiments is its ability to act as a protecting group for various compounds. This helps to prevent them from reacting with other compounds, which can lead to unwanted side reactions. However, it is important to note that the compound is not very stable and can decompose easily under certain conditions.

Future Directions

There are several potential future directions for research on 1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs. In addition, further research could be conducted into its stability, its potential toxicity, and its potential interactions with other compounds.

Synthesis Methods

1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can be synthesized by a two-step process. The first step involves the reaction of 3-chlorophenyl-1,2,4-oxadiazole with 2-pyrrolidone in the presence of pyridine. This reaction yields the desired compound in moderate yields. The second step involves the deprotonation of the compound with sodium hydroxide, which yields the desired product in good yields.

properties

IUPAC Name |

1-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-10-4-1-3-9(7-10)13-15-11(16-19-13)8-17-6-2-5-12(17)18/h1,3-4,7H,2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCOPBBHIXTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2787143.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2787145.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787150.png)

![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)